2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that features both an ethylamino group and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of ethylamine with a suitable precursor containing the 1,2,4-triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethylamino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its triazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 2-(Butylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
Uniqueness
2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific ethylamino group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl groups.
Properties
Molecular Formula |
C7H12N4O2 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-2-9-6(7(12)13)3-11-5-8-4-10-11/h4-6,9H,2-3H2,1H3,(H,12,13) |
InChI Key |
XRPUHUSGJXFLCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=NC=N1)C(=O)O |
Origin of Product |
United States |
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